![molecular formula C4H6O4ReS2 B163173 Rhenium(V)dimercaptosuccinic acid CAS No. 133466-85-0](/img/structure/B163173.png)
Rhenium(V)dimercaptosuccinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium(V)dimercaptosuccinic acid (Re(DMSA)) is a radiopharmaceutical agent that is used for imaging and treating cancer. It is a chelating agent that binds to rhenium-188, a radioactive isotope that emits beta particles. Re(DMSA) has shown promising results in preclinical and clinical studies for the diagnosis and treatment of various types of cancer.
作用機序
Re(DMSA) binds to the surface of cancer cells through the interaction between the DMSA ligand and the cell surface receptors. Once bound, the rhenium-188 emits beta particles, which damage the DNA of the cancer cells and induce cell death.
Biochemical and Physiological Effects:
Re(DMSA) has been shown to have minimal toxicity and is rapidly cleared from the body. It has been reported to have no significant effect on blood chemistry, hematological parameters, or liver and kidney function.
実験室実験の利点と制限
One of the main advantages of Re(DMSA) is its high specificity and selectivity for cancer cells. This makes it an ideal imaging and therapeutic agent for cancer. However, Re(DMSA) has a short half-life, which limits its use in long-term studies. It is also expensive and requires specialized equipment for synthesis and handling.
将来の方向性
There are several areas of research that can be explored with Re(DMSA). One future direction is the development of new ligands that can improve the targeting and binding of Re(DMSA) to cancer cells. Another direction is the investigation of combination therapies that can enhance the efficacy of Re(DMSA) in cancer treatment. Additionally, the use of Re(DMSA) in other diseases, such as neurodegenerative disorders, can be explored.
合成法
Re(DMSA) is synthesized by reacting dimercaptosuccinic acid (DMSA) with rhenium-188. The reaction is carried out in the presence of a reducing agent, such as stannous chloride, and is usually performed under mild conditions.
科学的研究の応用
Re(DMSA) has been extensively studied for its potential use in cancer diagnosis and treatment. It has shown high uptake in various types of cancer cells, making it a promising imaging agent. Re(DMSA) has also been used in targeted radionuclide therapy, where it is administered to cancer patients and selectively binds to cancer cells, delivering radiation directly to the tumor.
特性
CAS番号 |
133466-85-0 |
---|---|
製品名 |
Rhenium(V)dimercaptosuccinic acid |
分子式 |
C4H6O4ReS2 |
分子量 |
368.4 g/mol |
IUPAC名 |
2,2-bis(sulfanyl)butanedioic acid;rhenium |
InChI |
InChI=1S/C4H6O4S2.Re/c5-2(6)1-4(9,10)3(7)8;/h9-10H,1H2,(H,5,6)(H,7,8); |
InChIキー |
GFHFNHBWQJIQGN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(S)S.[Re] |
正規SMILES |
C(C(=O)O)C(C(=O)O)(S)S.[Re] |
同義語 |
186 Re-DMSA 188 Re-DMSA Re(V)DMSA rhenium DMSA rhenium(V)dimercaptosuccinic acid rhenium(V)dimercaptosuccinic acid, 186Re-labeled |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。